molecular formula C16H9F2N5O B13368939 N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368939
M. Wt: 325.27 g/mol
InChI Key: UUTUGAPOGIURHT-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxamide
  • N-(2-cyanophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Uniqueness

N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and overall performance in various applications.

Properties

Molecular Formula

C16H9F2N5O

Molecular Weight

325.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H9F2N5O/c17-12-6-5-11(7-13(12)18)23-9-20-15(22-23)16(24)21-14-4-2-1-3-10(14)8-19/h1-7,9H,(H,21,24)

InChI Key

UUTUGAPOGIURHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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